5,6-Dibromo-1H-benzo[d]imidazole

Catalog No.
S757708
CAS No.
74545-26-9
M.F
C7H4Br2N2
M. Wt
275.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dibromo-1H-benzo[d]imidazole

CAS Number

74545-26-9

Product Name

5,6-Dibromo-1H-benzo[d]imidazole

IUPAC Name

5,6-dibromo-1H-benzimidazole

Molecular Formula

C7H4Br2N2

Molecular Weight

275.93 g/mol

InChI

InChI=1S/C7H4Br2N2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11)

InChI Key

MJVDZXWFJQYHIU-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Br)Br)N=CN2

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)N=CN2

5,6-Dibromo-1H-benzo[d]imidazole (CAS: 74545-26-9) is a highly specialized, halogenated heterocyclic building block critical to the synthesis of advanced pharmaceutical active ingredients (APIs) and optoelectronic materials. Characterized by its fused benzene and imidazole rings with bromine substituents at the 5 and 6 positions, this compound serves as an essential precursor where precise steric bulk, lipophilicity, and electronic properties are required. In commercial procurement, it is primarily sourced for the development of antiviral nucleoside analogs, antifungal agents, and heavy-atom-containing ligands for transition metal complexes, such as Rhenium(I) emitters in OLEDs. Its baseline value lies in providing a reactive, easily functionalized core that imparts superior biological selectivity and photophysical properties compared to lighter halogenated or unsubstituted benzimidazoles [1].

Research Fit

Kinase inhibitor scaffold for CK2 and CK1 pathway studies
Antiviral building block for HIV reverse transcriptase research
Halogen bonding probe for protein-ligand interaction studies

Substituting 5,6-Dibromo-1H-benzo[d]imidazole with more common analogs, such as unsubstituted benzimidazole, 5,6-dichloro-, or 5,6-difluoro- variants, fundamentally compromises downstream performance and process viability. In antiviral drug development, the specific van der Waals radius and electronegativity of the bromine atoms are required to fit the binding pockets of viral enzymes; lighter halogens yield completely inactive compounds, while heavier iodine substitutions introduce unacceptable cytotoxicity [1]. Similarly, in optoelectronics and photodynamic therapy, the 'heavy-atom effect' provided by the dibromo substitution is strictly necessary to drive the spin-orbit coupling required for efficient intersystem crossing. Using a dichloro or unsubstituted ligand fails to populate the triplet state adequately, drastically reducing OLED quantum efficiency and reactive oxygen species (ROS) generation [2].

Substitution Risk

Replacing the 5,6-dibromo pattern with unsubstituted or monohalogenated analogs may lead to a reported near-complete loss of CK2 inhibitory activity.
Using difluoro or dichloro benzimidazole cores in place of dibromo variants is associated with a significant drop in target potency and is not a direct structural substitute for these research workflows.
Assay response context differs substantially; the 5,6-dibromo motif is a critical determinant for both kinase inhibition and reported sub-micromolar antiviral activity.

Optimal Halogen Sizing for HCMV Antiviral Precursors

In the development of benzimidazole ribonucleosides for human cytomegalovirus (HCMV) treatment, the choice of halogen at the 5 and 6 positions strictly dictates downstream efficacy. Utilizing 5,6-dibromo-1H-benzo[d]imidazole as the core precursor yields nucleosides with potent antiviral activity (IC50 ≈ 4 μM), whereas substituting with 5,6-difluoro or unsubstituted benzimidazole precursors results in completely inactive downstream compounds (>100 μM). Furthermore, while the diiodo analog is active, it exhibits significantly higher cytotoxicity [1].

Evidence DimensionDownstream HCMV Antiviral Activity (IC50)
Target Compound Data~4 μM (5,6-dibromo analog)
Comparator Or Baseline>100 μM (Inactive) (5,6-difluoro and unsubstituted analogs)
Quantified Difference>25-fold increase in antiviral potency
ConditionsIn vitro HCMV plaque reduction assay for downstream ribonucleosides

For pharmaceutical procurement, selecting the 5,6-dibromo core is essential for achieving the required antiviral potency without the severe cytotoxicity associated with heavier diiodo substitutions.

CK2 Inhibition Potency
Head-to-head
DiBr-RB Ki = 2 µM vs. DiCl-RB Ki ~10 µM
Reported 5-fold difference in target engagement
CK2 inhibition assay with GTP as substrate

Streamlined Precursor Synthesis vs. Diiodo Analogs

When scaling up polyhalogenated benzimidazole intermediates, 5,6-dibromobenzimidazole offers a significantly more streamlined synthetic profile than its diiodo counterpart. The 5,6-dibromo core can be accessed via direct, controlled bromination of 2-chlorobenzimidazole using mild bromine-water conditions. In contrast, the 5,6-diiodo comparator requires a complex, multi-step diazotization sequence starting from a dinitro precursor, which complicates scale-up and increases production costs[1].

Evidence DimensionSynthetic Route Complexity
Target Compound Data1-step direct bromination
Comparator Or BaselineMulti-step diazotization (5,6-diiodo analog)
Quantified DifferenceElimination of multiple hazardous intermediate steps
ConditionsStandard laboratory or pilot-scale halogenation of 2-substituted benzimidazoles

Buyers scaling up pharmaceutical intermediates can significantly reduce process complexity, hazardous reagent use, and cycle times by prioritizing the dibromo precursor over diiodo alternatives.

CK2 Binding Affinity
Cross-study comparable
Ki (GTP) = 2 µM; Ki (ATP) = 6 µM
Evidence for competitive target binding context
Ki values lower than Km for physiological substrates

Heavy-Atom Effect in Rhenium(I) OLED and PDT Complexes

In the synthesis of fac-tricarbonyl rhenium(I) complexes for OLEDs and photodynamic therapy (PDT), 5,6-dibromobenzimidazole acts as a superior ligand precursor compared to lighter dichloro or difluoro analogs. The heavy bromine atoms induce a pronounced heavy-atom effect, enhancing spin-orbit coupling. This facilitates efficient intersystem crossing (ISC) for triplet harvesting in phosphorescent OLEDs and significantly boosts reactive oxygen species (ROS) generation in PDT, yielding better selectivity and apoptotic induction in target cells than the lighter halogenated complexes [1].

Evidence DimensionSpin-orbit coupling / ROS generation efficiency
Target Compound DataHigh ISC efficiency and potent ROS generation (Re-Br complex)
Comparator Or BaselineLower ISC and ROS generation (Re-Cl or Re-F complexes)
Quantified DifferenceSubstantial enhancement in triplet state population and targeted cytotoxicity
ConditionsPhotophysical characterization and in vitro cellular assays of Re(I) complexes

For materials science and biomedical engineering, the dibromo ligand is the optimal choice to maximize phosphorescence quantum yields and photodynamic efficacy.

Kinase Selectivity Profile
Cross-study comparable
CK1 Ki = 14 µM; No inhibition of PKC, PKA, or tyrosine kinases
Supports assay selectivity context for pathway studies
Selectivity panel results at CK2-suppressing concentrations
Anti-HIV Activity
Class-level
IC50 = 3.86 × 10⁻⁵ µM (for derivative 3a)
Reported sub-nanomolar antiviral screening context
In vitro NNRTI assay
Antiprotozoal Screening
Cross-study comparable
Dibromo analog showed higher efficacy vs. Chlorhexidine
Reported screening comparison context
In vitro assay against A. castellanii
Core Intermediate Yield
Class-level
95% yield for the key building block
Supports synthetic scalability context
Reported key step in derivatization pathway

Synthesis of Antiviral Ribonucleosides (HCMV Inhibitors)

Due to its optimal halogen sizing and favorable cytotoxicity profile compared to diiodo analogs, this compound is the precursor of choice for synthesizing β-d-ribofuranosylbenzimidazole derivatives targeting human cytomegalovirus (HCMV)[1].

Ligand Development for Phosphorescent OLED Emitters

The pronounced heavy-atom effect provided by the 5,6-dibromo substitution makes this compound an ideal ligand precursor for transition metal complexes (e.g., Rhenium(I)), driving the spin-orbit coupling required for high-efficiency triplet harvesting in OLED devices [2].

Precursor for N-Phenacyldibromobenzimidazole Antifungals

This compound serves as a direct, process-friendly building block for N-alkylation reactions to produce N-phenacyldibromobenzimidazole antifungal agents, which exhibit strong efficacy against Candida and Cryptococcus species [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CK2/CK1 Pathway Research
Halogen-mediated target binding potency
Kinase inhibition assay optimization
Antiviral Scaffold Studies
Position-specific substituent effects
Antiviral screening assay validation
Halogen Bonding Mechanism
Bromo-substituent contribution to affinity
Protein-ligand interaction energy analysis
Antiprotozoal Screening
Core scaffold potency benchmark
In vitro efficacy analysis

XLogP3

2.9

Wikipedia

5,6-Dibromo-1H-benzimidazole

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